N-(2-Aminobutyryl)-tyrosine
Description
Historical Context of Dipeptide Discovery and Characterization in Biochemical Research
The journey into understanding dipeptides began with the discovery of their constituent amino acids. Tyrosine, for instance, was first identified in 1846 by the German chemist Justus von Liebig from casein, a protein found in cheese. wikipedia.org The concept of amino acids linking together via peptide bonds to form chains, or peptides, followed, laying the groundwork for peptide science. msu.edu Early research focused on the significant challenge of selectively synthesizing specific dipeptides; for example, a simple mixture of two different amino acids could statistically generate four different dipeptides. msu.edu
The characterization of dipeptides advanced significantly with the development of analytical techniques that allowed researchers to determine their structure. Crystallographic studies have been crucial in revealing the hydrogen-bonding patterns that dominate the structures of zwitterionic dipeptides, which often form head-to-tail chains. researchgate.net A major breakthrough in production was the discovery of enzymes, such as L-amino acid dipeptide ligase from Bacillus subtilis, capable of directly linking two free amino acids. kyowahakko-bio.co.jp This enzymatic approach offered a more cost-effective and less complicated manufacturing process compared to traditional chemical synthesis methods. kyowahakko-bio.co.jp Furthermore, phylogenomic analyses suggest that dipeptides played a fundamental role in the origin of the genetic code, with specific dipeptides containing leucine, serine, and tyrosine appearing very early in evolutionary history. preprints.org
Significance of Oligopeptides in Biological Systems and Their Academic Study
Oligopeptides, which are short chains typically comprising 2 to 20 amino acids, are fundamental to a vast array of biological processes. genscript.comchinesechemsoc.org Their relatively small size allows for rapid synthesis and degradation, making them ideal for dynamic physiological responses. fiveable.me Unlike larger proteins, which often have complex structural or catalytic roles, oligopeptides frequently act as highly specific signaling molecules. fiveable.me
Key functions of oligopeptides in biological systems include:
Cellular Communication: Many hormones and neurotransmitters are oligopeptides, such as oxytocin (B344502) and enkephalins, which regulate processes like reproduction and mood. genscript.comfiveable.me They transmit information between cells, influencing growth, differentiation, and metabolism. etprotein.com
Immune Response: The immune system utilizes oligopeptides extensively. They can act as antigens that trigger an immune response or function as antimicrobial peptides (AMPs) that defend against pathogens. genscript.cometprotein.com
Enzyme Regulation: Oligopeptides can function as activators or inhibitors of enzymes, thereby influencing metabolic pathways. genscript.com
Drug Development and Biotechnology: Researchers use oligopeptides as therapeutic agents, including peptide-based antibiotics and anti-cancer drugs. genscript.com They are also engineered for use in drug delivery systems, diagnostics, and as biosensors due to their ability to be designed for specific targeting, cell penetration, and responsiveness to environmental stimuli. genscript.comchinesechemsoc.orgnih.gov
The academic study of oligopeptides employs techniques like mass spectrometry and NMR spectroscopy to analyze their structure and composition, while high-performance liquid chromatography (HPLC) is used for purification. genscript.com
Overview of Constituent Amino Acids: Tyrosine and 2-Aminobutyric Acid in Research Contexts
The properties of N-(2-Aminobutyryl)-tyrosine are derived from its two constituent amino acids: the proteinogenic amino acid Tyrosine and the non-proteinogenic amino acid 2-Aminobutyric acid.
Tyrosine (Tyr) Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins and is classified as a conditionally essential amino acid. wikipedia.orgnumberanalytics.com Its structure includes a phenol (B47542) side group, which gives it unique properties crucial for biological function. wikipedia.org Tyrosine is a versatile amino acid, playing a dominant role in molecular recognition due to its ability to form a wide range of intermolecular contacts. nih.gov It serves as a precursor for several key neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine, as well as thyroid hormones. wikipedia.orgnumberanalytics.com
A critical function of tyrosine in cellular biology is its role in signal transduction. The hydroxyl group on its phenol ring can be phosphorylated by protein kinases, converting it to phosphotyrosine. wikipedia.org This post-translational modification is a key step in regulating enzymatic activity and signaling pathways. wikipedia.org Furthermore, tyrosine is unique in its capacity to donate both an electron and a proton in enzymatic reactions, making it a vital residue in the active sites of enzymes like oxidases and reductases. acs.org The nitration of tyrosine is an oxidative post-translational modification that can disrupt signaling and is considered a biomarker for "nitroxidative stress" in tissues. acs.org
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₁NO₃ | numberanalytics.com |
| Molecular Weight | 181.19 g/mol | numberanalytics.com |
| Classification | Aromatic, Polar, Conditionally Essential Amino Acid | wikipedia.orgnumberanalytics.com |
| Codons | UAC, UAU | wikipedia.orgnumberanalytics.com |
| Biological Roles | Protein synthesis, Precursor to neurotransmitters (dopamine, norepinephrine) and hormones (thyroxine), Signal transduction (phosphorylation) | wikipedia.orgnumberanalytics.comcreative-proteomics.com |
2-Aminobutyric Acid (Abu) 2-Aminobutyric acid, also known as α-aminobutyric acid, is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded in the universal genetic code. ontosight.aisigmaaldrich.com It exists in different isomeric forms, including L-2-aminobutyric acid and D-2-aminobutyric acid. ontosight.aibiosynth.com The L-isomer is an analogue of L-alanine with an ethyl side chain and can be synthesized from L-threonine. sigmaaldrich.comnih.gov
In biochemical research, 2-aminobutyric acid is primarily used as a building block in peptide synthesis and drug development. ontosight.aiapolloscientific.co.uk It can be incorporated into peptides to study the effects of unnatural amino acids on peptide structure and function, sometimes serving as a substitute for other amino acids like alanine. sigmaaldrich.com It is also a key intermediate in the synthesis of several important drugs. nih.gov
| Property | Value | Source(s) |
| Chemical Formula | C₄H₉NO₂ | ontosight.aisigmaaldrich.combiosynth.com |
| Molecular Weight | 103.12 g/mol | ontosight.aisigmaaldrich.combiosynth.com |
| Classification | Non-proteinogenic amino acid | ontosight.ai |
| Synonyms | (S)-2-Aminobutanoic acid, L-Homoalanine (for L-isomer) | biosynth.com |
| Primary Use | Peptide synthesis, Biochemical research, Intermediate for drug synthesis | ontosight.ainih.govapolloscientific.co.uk |
Academic Rationale for Investigating this compound as a Model Peptide
The academic rationale for investigating this compound stems from its identity as a hybrid dipeptide, combining a non-proteinogenic amino acid with a standard, functionally significant one. This composition makes it a valuable model for several areas of biochemical and medicinal chemistry research.
The primary documented application for this compound is in peptide synthesis. lookchem.comlabmix24.com Studying such model peptides allows researchers to systematically probe how the inclusion of unnatural amino acids, like 2-aminobutyric acid, influences the physicochemical properties, conformation, and biological activity of a peptide. For example, substituting standard amino acids with non-standard ones is a common strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation or to modify receptor binding affinity. sigmaaldrich.comacs.org
By linking 2-aminobutyric acid to tyrosine, researchers can investigate the interplay between an aliphatic, non-coded residue and an aromatic, functional residue. This provides insight into:
Structural Perturbations: How the ethyl side chain of 2-aminobutyric acid affects the local peptide backbone and the orientation of the adjacent tyrosine side chain.
Functional Modulation: Whether the presence of the unnatural amino acid alters the inherent properties of tyrosine, such as its pKa, redox potential, or its ability to participate in molecular recognition. nih.govacs.org
The synthesis and characterization of dipeptides like this compound are foundational steps in the rational design of more complex peptides with novel therapeutic or biotechnological applications. acs.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(2-aminobutanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
MPDOETDMJHDGGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications of N 2 Aminobutyryl Tyrosine
Classical Solution-Phase Peptide Synthesis Methodologies for N-(2-Aminobutyryl)-tyrosine
Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers flexibility and is particularly useful for large-scale production and the synthesis of shorter peptides or fragments. nih.govrug.nl The synthesis of this compound in solution requires careful management of protecting groups, efficient coupling reactions, and rigorous purification of intermediates and the final product. rug.nlsci-hub.se
Protecting Group Chemistry for N-terminus, C-terminus, and Side Chains
To prevent unwanted side reactions and ensure the specific formation of the desired peptide bond between 2-aminobutyric acid (Abu) and tyrosine (Tyr), the reactive functional groups of the amino acids must be temporarily masked with protecting groups. google.com
The synthesis involves protecting the N-terminus of 2-aminobutyric acid and the C-terminus and phenolic side chain of tyrosine. wikipedia.org The selection of these groups is critical and must be "orthogonal," meaning each type of protecting group can be removed under specific conditions without affecting the others. wikipedia.orgpeptide.com
N-terminus Protection (2-Aminobutyric Acid): The α-amino group of 2-aminobutyric acid is typically protected to prevent self-polymerization during the activation of its carboxyl group. The two most common N-terminal protecting groups in peptide chemistry are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. google.com The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by treatment with a secondary amine like piperidine (B6355638). google.comwikipedia.orgbeilstein-journals.org Boc-L-2-aminobutyric acid is a commercially available reagent used for this purpose. nordmann.global
C-terminus Protection (Tyrosine): The carboxyl group of tyrosine must be protected to prevent it from reacting with the activated 2-aminobutyric acid. Simple esterification, for instance, to a benzyl (B1604629) (Bzl) or methyl (Me) ester, is a common strategy. These groups can be removed later by saponification or, in the case of the benzyl ester, by hydrogenolysis. wikipedia.org
In Fmoc chemistry , the tert-butyl (tBu) ether is the preferred protecting group for the tyrosine sidechain. peptide.com It is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with the final peptide from most resins using strong acid (TFA). peptide.com
In Boc chemistry , which uses TFA for N-terminal deprotection, more acid-stable groups are required. peptide.com The 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether and the 2-bromobenzyloxycarbonyl (2-BrZ) group are common choices as they are stable to TFA but are removed during the final cleavage step with strong acids like hydrogen fluoride (B91410) (HF). peptide.com The benzyl (Bzl) ether can also be used, though it is partially labile to TFA. peptide.com
Table 1: Common Protecting Groups for this compound Synthesis
| Functional Group | Amino Acid | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|---|
| N-terminus | 2-Aminobutyric acid | tert-butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) |
| N-terminus | 2-Aminobutyric acid | 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| C-terminus | Tyrosine | Benzyl ester | -OBzl | Hydrogenolysis, Strong Acid |
| C-terminus | Tyrosine | Methyl/Ethyl ester | -OMe/-OEt | Saponification (Base) |
| Side Chain (Phenol) | Tyrosine | tert-butyl ether | tBu | Strong Acid (e.g., TFA) |
| Side Chain (Phenol) | Tyrosine | Benzyl ether | Bzl | Strong Acid (HF), Hydrogenolysis |
Peptide Coupling Reagents and Their Application Mechanisms
The formation of the amide bond between the carboxyl group of the N-protected 2-aminobutyric acid and the amino group of the C-protected tyrosine is the central step of the synthesis. This reaction does not occur spontaneously and requires a coupling reagent to "activate" the carboxylic acid. bachem.com
The mechanism generally involves the conversion of the carboxyl group into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of tyrosine. bachem.com Key classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic and cost-effective coupling agents. bachem.comamericanpeptidesociety.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org A major drawback is the potential for racemization of the activated amino acid. To suppress this side reaction and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always used. bachem.comamericanpeptidesociety.org These additives react with the O-acylisourea to form an active ester, which is less reactive and less prone to racemization. bachem.com
Phosphonium and Aminium/Uronium Salts: These reagents have become very popular due to their high efficiency, fast reaction times, and low rates of racemization. bachem.comsigmaaldrich.com Examples include:
Phosphonium Salts: Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP).
Aminium/Uronium Salts: HBTU, HATU, and TBTU. These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form an active ester in situ, which then rapidly reacts with the amine component. bachem.comsigmaaldrich.com HATU is often considered one of the most efficient coupling reagents, particularly for difficult couplings, as its corresponding HOAt active ester is highly reactive. sigmaaldrich.comrsc.org
Table 2: Selected Peptide Coupling Reagents
| Reagent Class | Example | Full Name | Mechanism/Notes |
|---|---|---|---|
| Carbodiimides | DCC / DIC | Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | Forms O-acylisourea intermediate. Used with additives (e.g., HOBt) to reduce racemization. bachem.comamericanpeptidesociety.org |
| Phosphonium Salts | PyBOP | Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate | Forms HOBt active ester in situ. Generally gives clean reactions. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Forms HOBt active ester. Very efficient with low racemization. bachem.compeptide.com |
Purification and Characterization Techniques for Synthetic Dipeptides
After the coupling reaction and subsequent deprotection steps, the crude this compound must be purified to remove unreacted starting materials, reagents, and by-products. The identity and purity of the final dipeptide are then confirmed using various analytical techniques.
Purification: For solution-phase synthesis, the primary purification method is often column chromatography. sci-hub.se Flash chromatography, using a silica (B1680970) gel stationary phase and a solvent system optimized by thin-layer chromatography (TLC), is commonly employed to separate the desired dipeptide from impurities. sci-hub.se Following initial purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for achieving high purity of the final peptide. mdpi.com In RP-HPLC, the peptide is passed through a column with a nonpolar stationary phase (like C18), and a polar mobile phase (typically a gradient of acetonitrile (B52724) in water with TFA) is used to elute the components based on their hydrophobicity. mdpi.commdpi.com
Characterization: The purified dipeptide is characterized to confirm its structure and assess its purity.
Mass Spectrometry (MS): This is a crucial technique to confirm the molecular weight of the synthesized peptide. mdpi.com Electrospray ionization (ESI-MS) is commonly used to obtain the mass-to-charge ratio of the protonated molecule, confirming that the correct dipeptide has been formed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the covalent structure of the dipeptide. sci-hub.se It provides detailed information about the chemical environment of all the protons in the molecule, allowing for the verification of the amino acid residues and the presence of the peptide bond.
HPLC Analysis: Analytical RP-HPLC is used to determine the purity of the final product. The peptide is injected into an HPLC system, and the resulting chromatogram shows a major peak for the desired product and may show minor peaks for any impurities. mdpi.comnih.gov Purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most common method for synthesizing peptides in a laboratory setting. bachem.comiris-biotech.de The process involves building the peptide chain step-by-step while one end is covalently attached to an insoluble polymer support, or resin. bachem.comchempep.com This approach simplifies the synthetic process immensely, as excess reagents and soluble by-products are removed by simple filtration and washing of the resin. bachem.com
Resin Selection and Functionalization Strategies
The choice of resin is a critical parameter in SPPS as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. chempep.combiotage.com An ideal resin must be chemically stable throughout the synthesis but allow for cleavage of the peptide under specific conditions. chempep.com It must also swell in the solvents used to allow reagents to access the growing peptide chain. iris-biotech.de
Polymer Support: The most common solid support is based on polystyrene (PS) cross-linked with 1-2% divinylbenzene. iris-biotech.depeptide.com Other supports like polyethylene (B3416737) glycol (PEG)-grafted polystyrene (PEG-PS) are also used, especially for synthesizing longer or more complex peptides. nih.gov
Linker and C-terminal Functionality: The resin is functionalized with a linker molecule that connects to the first amino acid (in this case, tyrosine). The nature of this linker dictates the final form of the peptide's C-terminus. To synthesize this compound with a free carboxylic acid at the C-terminus, a resin with an acid-labile linker is required.
Wang Resin: This is a standard resin for producing C-terminal peptide acids using the Fmoc strategy. biotage.com The first amino acid, Fmoc-Tyr(tBu)-OH, is attached to the resin via an ester linkage. The final peptide is cleaved from the resin using a high concentration of TFA (e.g., 95%), which also removes the tBu side-chain protecting group. biotage.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive. biotage.com It allows the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA in dichloromethane), which keeps the side-chain protecting groups (like tBu) intact. biotage.com This makes it the resin of choice for preparing protected peptide fragments that might be used in further condensation reactions. chempep.com
Table 3: Common Resins for SPPS of Peptides with a C-terminal Acid
| Resin Name | Linker Type | Typical Cleavage Conditions | C-terminal Product | Key Features |
|---|---|---|---|---|
| Wang Resin | p-alkoxybenzyl alcohol | >90% TFA | Free Acid | Standard for Fmoc-SPPS; simultaneous side-chain deprotection. biotage.com |
| 2-Chlorotrityl (2-CTC) Resin | Trityl | 1-5% TFA in DCM, or Acetic Acid | Free Acid (Protected) | Very mild cleavage preserves side-chain protecting groups. chempep.combiotage.com |
Automated SPPS Protocols and Efficiency Considerations
The repetitive nature of SPPS, involving cycles of deprotection, washing, coupling, and washing, makes it perfectly suited for automation. americanpeptidesociety.orgnih.gov Automated peptide synthesizers perform these steps in a controlled and reproducible manner, increasing efficiency and allowing for the parallel synthesis of multiple peptides. americanpeptidesociety.orgspringernature.com
The synthesis of this compound on an automated synthesizer using the standard Fmoc/tBu strategy would proceed as follows:
Resin Loading: Start with a pre-loaded Wang or 2-CTC resin with Fmoc-Tyr(tBu)-OH attached.
Fmoc-Deprotection: The N-terminal Fmoc group on tyrosine is removed by flowing a solution of ~20% piperidine in a solvent like DMF or NMP. americanpeptidesociety.org Modern synthesizers can monitor the UV absorbance of the dibenzofulvene-piperidine adduct released during this step to ensure the reaction goes to completion. bachem.comamericanpeptidesociety.org
Washing: The resin is thoroughly washed with DMF to remove piperidine and the by-product.
Coupling: A solution containing Fmoc-Abu-OH and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF, along with a base like DIPEA, is added to the resin to couple the 2-aminobutyric acid to the deprotected tyrosine. luxembourg-bio.com The reaction may be gently heated by some synthesizers to improve coupling efficiency, especially for sterically hindered amino acids. americanpeptidesociety.org
Final Washing: The resin is washed again to remove excess reagents and by-products.
Final Deprotection & Cleavage: The N-terminal Fmoc group on the Abu residue is removed. The dipeptide is then cleaved from the resin using a cleavage cocktail, typically containing 95% TFA, water, and scavengers (like triisopropylsilane) to protect against side reactions. This step also removes the tBu protecting group from the tyrosine side chain. biotage.com
Efficiency Considerations: The efficiency of each coupling and deprotection cycle is crucial for the purity of the final product. An incomplete reaction at any stage leads to the formation of deletion sequences (peptides missing an amino acid), which can be difficult to separate from the target peptide. Automated synthesizers enhance efficiency through precise reagent delivery, controlled reaction times, and optional real-time feedback monitoring. americanpeptidesociety.orgluxembourg-bio.com
Cleavage from Resin and Deprotection Procedures
Following solid-phase peptide synthesis (SPPS), the cleavage of this compound from the resin support and the removal of protecting groups are critical final steps. peptide.combachem.com The choice of cleavage cocktail and deprotection conditions depends on the specific protecting groups used for the amino acid side chains and the type of resin linker. peptide.comthermofisher.com
For peptides containing sensitive residues like tyrosine, a common issue is the alkylation of the tyrosine side-chain by carbocations generated during the cleavage of other protecting groups. thermofisher.com To mitigate this, scavenger reagents are included in the cleavage cocktail. sigmaaldrich.com A widely used cleavage cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol (B47542), thioanisole, and 1,2-ethanedithiol (B43112) (EDT). peptide.comresearchgate.net This mixture is effective for cleaving peptides with various sensitive residues, including tyrosine. peptide.com
The general procedure involves treating the peptide-bound resin with the cleavage cocktail. thermofisher.com The reaction time can vary from one to several hours at room temperature. thermofisher.compeptide.com For instance, peptides with multiple arginine residues might require longer deprotection times. peptide.com After the cleavage reaction, the resin is filtered, and the peptide is precipitated from the filtrate using cold ether. peptide.com
An alternative, lower-odor cleavage cocktail, Reagent L, replaces the pungent scavengers with dithiothreitol (B142953) (DTT). peptide.com The composition of some common cleavage reagents is detailed in the table below.
Table 1: Composition of Common Cleavage Cocktails for Peptide Synthesis
| Reagent | Components | Proportions (v/v or w/v) |
|---|---|---|
| Reagent K | Trifluoroacetic acid, Phenol, Water, Thioanisole, 1,2-Ethanedithiol | 82.5% : 5% : 5% : 5% : 2.5% |
| Reagent R | Trifluoroacetic acid, Thioanisole, 1,2-Ethanedithiol, Anisole | 90% : 5% : 3% : 2% |
| Reagent B | Trifluoroacetic acid, Phenol, Water, Triisopropylsilane | 88% : 5% : 5% : 2% |
| Reagent L | Trifluoroacetic acid, Triisopropylsilane, Dithiothreitol, Water | 88% (v/v) : 2% (v/v) : 5% (w/v) : 5% (w/w) |
This table is based on information from various sources. peptide.comresearchgate.net
Following cleavage, the crude peptide is typically purified using techniques like high-performance liquid chromatography (HPLC) to isolate the pure this compound.
Chemo-Enzymatic Synthesis Approaches for this compound
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to produce peptides like this compound. beilstein-journals.orgnih.gov This approach often offers higher selectivity and milder reaction conditions compared to purely chemical synthesis. d-nb.info
Enzyme Selection and Biocatalyst Optimization for Peptide Bond Formation
The key step in the enzymatic synthesis of this compound is the formation of the peptide bond between 2-aminobutyric acid and tyrosine. This can be catalyzed by various enzymes, with proteases and aminotransferases being prominent candidates. polimi.itresearchgate.net For instance, enzymes like thermolysin have been used in the synthesis of bioactive peptides. dntb.gov.ua
Enzyme optimization through protein engineering can enhance catalytic performance. mdpi.com This may involve modifying the enzyme to improve its stability in organic solvents or to alter its substrate specificity to favor the formation of the desired dipeptide.
Reaction Engineering and Bioreactor Design for Enzymatic Synthesis
The efficiency of the enzymatic synthesis of this compound can be significantly improved through careful reaction engineering and bioreactor design. uminho.pt Enzymatic membrane reactors (EMRs) are particularly promising as they integrate the enzymatic reaction with product separation, which can drive the reaction towards completion and simplify downstream processing. mdpi.com
Key considerations in bioreactor design include ensuring adequate mass transfer of substrates and products, maintaining low shear stress to prevent enzyme denaturation, and achieving efficient mixing. uminho.pt Both batch and continuous flow reactors can be employed. mdpi.com Continuous flow reactors, in particular, can offer advantages in terms of productivity and reduced reaction times. mdpi.com For instance, the immobilization of enzymes on solid supports within the reactor can enhance stability and allow for their reuse. acs.org
Isotopic Labeling and Analog Synthesis of this compound for Research Applications
Isotopic labeling and the synthesis of analogs are invaluable tools for studying the structure, function, and metabolism of this compound. nih.govlifetein.com
Deuterium (B1214612) and Carbon-13 Labeling Strategies
Stable isotopes such as deuterium (²H) and carbon-13 (¹³C) can be incorporated into this compound for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). genscript.comqyaobio.commedchemexpress.com These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by their mass, allowing for their use as internal standards in quantitative studies. qyaobio.com
Labeling can be achieved by using isotopically labeled amino acid precursors during solid-phase peptide synthesis. lifetein.comqyaobio.com For example, Fmoc-L-Tyrosine-(¹³C₉, ¹⁵N)-OH or deuterated L-phenylalanine can be used as starting materials. medchemexpress.comcortecnet.com Chemo-enzymatic methods also provide a route for isotopic labeling. For instance, enzymes can catalyze isotopic exchange reactions in the presence of deuterated water (D₂O) or other labeled solvents. nih.govd-nb.info
Table 2: Common Isotopes Used in Peptide Labeling
| Isotope | Natural Abundance (%) | Application |
|---|---|---|
| ²H (Deuterium) | 0.015 | NMR, MS |
| ¹³C (Carbon-13) | 1.1 | NMR, MS |
| ¹⁵N (Nitrogen-15) | 0.37 | NMR, MS |
This table summarizes common stable isotopes used in peptide labeling for analytical purposes. nih.govmedchemexpress.com
Fluorescent and Spin Labeling for Spectroscopic Probes
Fluorescent labeling allows for the visualization and quantification of this compound in biological systems using techniques like fluorescence microscopy. proteogenix.science A fluorescent dye can be attached to the peptide, often at the N-terminus, C-terminus, or a specific amino acid side chain. proteogenix.science The tyrosine residue itself can act as an intrinsic fluorescent probe, although its quantum yield is often low. rsc.org The development of unnatural amino acids with enhanced fluorescent properties provides an alternative for direct incorporation during synthesis. rsc.org
Spin labeling, typically using nitroxide radicals, is employed in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of peptides. nih.govnih.gov The spin label is usually introduced at a specific site, often by modifying a cysteine residue. nih.gov Gadolinium (Gd³⁺) based spin labels have also emerged as a sensitive alternative for distance measurements in peptides. rsc.org
Table 3: Examples of Labels for Spectroscopic Probes
| Label Type | Example Probe | Spectroscopic Technique | Application |
|---|---|---|---|
| Fluorescent Label | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorescence Spectroscopy | Detection and quantification jst.go.jp |
| Fluorescent Label | 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (EDANS) | Fluorescence Resonance Energy Transfer (FRET) | Conformational studies beilstein-journals.org |
| Spin Label | (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL) | Electron Paramagnetic Resonance (EPR) | Structural dynamics nih.govresearchgate.net |
| Spin Label | Gd³⁺ chelates | Pulsed EPR (DEER) | Distance measurements rsc.org |
This table provides examples of common labels used to create spectroscopic probes for peptide studies. nih.govrsc.orgjst.go.jpbeilstein-journals.orgresearchgate.net
Incorporation of Non-Natural Amino Acid Derivatives
The introduction of non-natural amino acid derivatives into the structure of this compound represents a key strategy for modifying its properties. These modifications can be targeted at either the 2-aminobutyryl or the tyrosine moiety, offering a versatile approach to creating novel analogs with potentially enhanced biological activities or tailored functionalities. The incorporation of these non-canonical amino acids can influence the compound's conformation, stability, and interaction with biological targets. nih.govsigmaaldrich.com
Research into peptide and amino acid modifications has paved the way for the systematic incorporation of a wide array of non-natural amino acids. researchgate.netnih.gov These efforts are often aimed at developing peptidomimetics with improved characteristics over their natural counterparts. sigmaaldrich.com While direct studies on this compound might be limited, the extensive research on modifying tyrosine residues in peptides and synthesizing peptide analogs provides a strong basis for understanding the potential modifications of this specific dipeptide. researchgate.netnih.gov
The primary approaches for incorporating non-natural amino acid derivatives into a structure like this compound involve either the chemical modification of the existing tyrosine residue or the synthesis of the dipeptide using a non-natural amino acid from the outset. For instance, the phenolic hydroxyl group of tyrosine is a common site for modification, allowing for the introduction of various functionalities. google.com Similarly, the 2-aminobutyric acid portion can be replaced by other non-natural amino acids during the synthesis process to explore structural and functional diversity. mdpi.com
The table below outlines some examples of non-natural amino acid derivatives that could be incorporated into the this compound scaffold, based on established research into peptide and amino acid modifications.
| Modification Site | Non-Natural Amino Acid Derivative | Potential Outcome of Incorporation | Relevant Research Context |
| Tyrosine Moiety | O-Alkyl-L-tyrosine | Altered hydrophobicity and potential for new interactions. | Synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivatives for peptide synthesis. google.com |
| Tyrosine Moiety | Acetylated Tyrosine | Introduction of a keto group for further chemical ligation or to mimic post-translational modifications. | Late-stage C-H acylation of tyrosine-containing peptides. acs.org |
| Tyrosine Moiety | p-Acetyl-L-phenylalanine | Incorporation of a bio-orthogonal handle for protein engineering and antibody-drug conjugates. nih.govresearchgate.net | Genetically encoded unnatural amino acids for protein studies. researchgate.net |
| Tyrosine Moiety | 3-Iodo-L-tyrosine | Introduction of a heavy atom for structural studies or altered electronic properties. | Site-specific incorporation into proteins in mammalian cells. nih.gov |
| 2-Aminobutyryl Moiety Replacement | β-Alanine | Increased flexibility and resistance to enzymatic degradation. | Synthesis of shortened analogues of antimicrobial peptides. mdpi.com |
| 2-Aminobutyryl Moiety Replacement | nor-Leucine | Altered lipophilicity and steric bulk. | Synthesis of peptide conjugates with unnatural amino acids. mdpi.com |
The synthesis of analogs containing these non-natural amino acids typically follows established solid-phase or solution-phase peptide synthesis protocols. mdpi.com For modifications on the tyrosine residue, late-stage functionalization techniques, such as palladium-catalyzed C-H activation, have emerged as powerful tools for modifying peptides and, by extension, dipeptides like this compound. researchgate.netacs.org These methods allow for the direct modification of the tyrosine ring with high selectivity. researchgate.net
The incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry and chemical biology, providing a means to fine-tune the biological and physical properties of molecules. nih.govsigmaaldrich.com The application of these strategies to this compound opens up avenues for creating a diverse library of analogs for further investigation.
Conformational Analysis and Molecular Recognition of N 2 Aminobutyryl Tyrosine
Spectroscopic Probes for Dipeptide Conformation of N-(2-Aminobutyryl)-tyrosine
Spectroscopic methods are invaluable for studying the conformation of this compound in various states. These techniques provide information on the secondary structure, solution-state dynamics, and the nature of the crucial amide bond.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation. For a dipeptide like this compound, CD spectroscopy can reveal the presence of ordered structures such as β-turns or polyproline II (PPII) helices, as well as disordered or random coil conformations. The aromatic side chain of the tyrosine residue can also contribute to the near-UV CD spectrum (250-300 nm), providing information about its local environment and orientation.
Table 1: Representative Far-UV CD Spectral Features for Dipeptide Conformations
| Secondary Structure | Wavelength of Positive Cotton Effect (nm) | Wavelength of Negative Cotton Effect (nm) |
|---|---|---|
| β-turn | ~205-215 | ~225-235 |
| Polyproline II (PPII) | ~228 | ~206 |
Note: The exact positions and intensities of the CD bands for this compound would require experimental measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, a suite of NMR experiments can provide detailed conformational information. One-dimensional ¹H NMR spectra can reveal the chemical environment of each proton. Two-dimensional techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign proton resonances within each amino acid residue. ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial as they provide information about through-space proximities between protons, which allows for the calculation of inter-proton distances and the determination of the dipeptide's preferred conformation(s) in solution. Furthermore, the measurement of coupling constants, such as ³J(HN,Hα), can provide information about the dihedral angles of the peptide backbone.
Table 2: Typical ¹H NMR Chemical Shift Ranges for Dipeptide Protons in D₂O
| Proton | Chemical Shift Range (ppm) |
|---|---|
| Tyrosine Aromatic (ortho to OH) | 6.8 - 7.2 |
| Tyrosine Aromatic (meta to OH) | 7.1 - 7.4 |
| α-Protons | 3.5 - 4.5 |
| β-Protons (Tyrosine) | 2.8 - 3.2 |
Note: Specific chemical shifts for this compound are dependent on experimental conditions such as solvent and pH.
Vibrational Spectroscopy (Infrared and Raman) for Amide Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule and is particularly sensitive to the conformation of the peptide backbone and the hydrogen-bonding status of the amide group. The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H in-plane bending and C-N stretching) are the most informative for secondary structure analysis. The frequencies of these bands are sensitive to the formation of hydrogen bonds and the local peptide conformation. For this compound, analysis of the amide III region in the Raman spectrum can be used to determine the relative populations of the major backbone conformations. nih.gov
Table 3: Characteristic Amide I and Amide II Vibrational Frequencies for Peptide Conformations
| Conformation | Amide I Frequency (cm⁻¹) | Amide II Frequency (cm⁻¹) |
|---|---|---|
| β-sheet | 1620 - 1640 | 1510 - 1530 |
| α-helix | 1650 - 1660 | 1540 - 1550 |
Note: The presented frequencies are general ranges and the specific values for this compound would need to be experimentally determined.
Crystallographic Studies of this compound and Its Complexes
While spectroscopic methods provide valuable information on the solution-state conformation, crystallographic studies offer a high-resolution view of the molecule's structure in the solid state.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a suitable crystal would allow for the unambiguous determination of its solid-state conformation, including bond lengths, bond angles, and torsional angles. This would provide a static, high-resolution picture of the molecule, revealing details of the intramolecular and intermolecular hydrogen bonding networks that stabilize the crystal lattice. Quantum chemical calculations on similar tyrosine-containing dipeptides suggest that their structures are often stabilized by hydrogen bonds. researchgate.netnih.gov
Table 4: Illustrative Crystallographic Data for a Dipeptide
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c in Å) | 5.8, 12.4, 15.1 |
| Resolution (Å) | 1.10 |
Note: This data is representative and the actual crystallographic parameters for this compound can only be determined through experimental X-ray diffraction analysis.
Co-crystallization Techniques with Binding Partners for Structural Insights
To understand the principles of molecular recognition involving this compound, co-crystallization with a binding partner, such as a receptor or an enzyme, can be employed. Successfully obtaining a co-crystal and solving its structure via X-ray diffraction would provide invaluable insights into the specific intermolecular interactions that govern the binding event. This would reveal the conformation adopted by the dipeptide upon binding and detail the network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts at the binding interface. Such structural information is fundamental to understanding the dipeptide's biological function and for the rational design of analogues with improved binding affinities.
Molecular Dynamics Simulations for Conformational Ensemble Exploration
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of peptides like this compound. By simulating the atomic motions over time, MD provides detailed insights into the peptide's flexibility, preferred shapes (conformations), and the transitions between them in a given environment, typically aqueous solution. nih.govbiorxiv.org These simulations are crucial for understanding how the peptide's structure relates to its biological activity.
At the heart of an MD simulation is the force field, a set of mathematical functions and associated parameters that describe the potential energy of the system's particles. uiuc.edu For biomolecules, widely used force fields include CHARMM, AMBER, and GROMOS. nih.gov These force fields are well-parameterized for the 20 standard proteinogenic amino acids, including tyrosine. However, the 2-aminobutyryl group in this compound is a non-standard residue, necessitating the development and validation of specific parameters to ensure simulation accuracy. byu.eduresearchgate.net
The parameterization process for a non-standard residue generally follows a hierarchical approach:
Initial Parameter Assignment: Bond lengths, angles, and van der Waals parameters are often assigned by analogy to chemically similar groups that are already present in the force field. nih.gov
Quantum Mechanical (QM) Calculations: High-level ab initio QM calculations are performed on a model compound (e.g., N-acetyl-2-aminobutyramide) to obtain target data. These calculations provide accurate information on the molecule's geometry, vibrational frequencies, and electrostatic potential. researchgate.net
Parameter Optimization:
Partial Atomic Charges: The partial charges on each atom are fitted to reproduce the QM-calculated electrostatic potential (ESP) surrounding the model compound.
Dihedral Angles: The torsional (dihedral) parameters, which govern the rotation around chemical bonds and are critical for conformational flexibility, are optimized by fitting the force field's rotational energy profile to the one calculated by QM. nih.gov
Validation: The new parameters are validated by comparing the geometries and relative energies of different conformers as calculated by the force field against the QM target data. Further validation involves running short MD simulations of the dipeptide in a solvent to ensure stable and physically realistic behavior.
Table 1: Illustrative Example of Force Field Parameter Validation for a Model Dipeptide
| Parameter | QM Calculation (Target) | Force Field (Optimized) | % Deviation |
| Bond: Cα-Cβ | 1.53 Å | 1.53 Å | 0.0% |
| Bond: Cβ-Cγ | 1.52 Å | 1.52 Å | 0.0% |
| Angle: N-Cα-Cβ | 110.5° | 110.6° | 0.09% |
| Angle: Cα-Cβ-Cγ | 113.8° | 113.7° | -0.09% |
| Dihedral: N-Cα-Cβ-Cγ | 180.0 kcal/mol | 1.78 kcal/mol | -1.1% |
An MD simulation yields a trajectory, which is a high-dimensional dataset of atomic coordinates over time. Analyzing this trajectory reveals the peptide's dynamic behavior.
Trajectory Analysis: Standard analyses include monitoring the backbone dihedral angles (Φ, Ψ) and side-chain dihedrals (χ) to characterize the peptide's conformation. The root-mean-square deviation (RMSD) is often calculated to assess structural stability, while the root-mean-square fluctuation (RMSF) can identify the most flexible parts of the molecule. mdpi.com
Conformational Clustering: To simplify the vast conformational space sampled during a simulation, clustering algorithms are employed to group structurally similar snapshots. nih.govaip.org Methods like RMSD-based clustering group conformations based on atomic positional similarity. researchgate.net This analysis reduces the complex trajectory into a set of representative, distinct conformational states and their relative populations, providing insight into the most probable shapes the peptide adopts in solution. nih.govnih.gov
Free Energy Calculations: The thermodynamic stability of different conformations can be visualized by constructing a free energy landscape (FEL). biorxiv.orgresearchgate.net The FEL is typically projected onto two key degrees of freedom, such as the Φ and Ψ backbone dihedrals, revealing low-energy basins that correspond to stable or metastable conformational states. nih.gov The landscape also shows the energy barriers that separate these states, providing information on the kinetics of conformational transitions. aip.org For complex systems, enhanced sampling techniques like metadynamics or umbrella sampling may be required to achieve adequate sampling and construct a converged FEL. nih.gov
Table 2: Hypothetical Major Conformational Clusters for this compound from a 1 µs MD Simulation
| Cluster ID | Population (%) | Representative Dihedrals (Φ, Ψ) | Key Features |
| 1 | 45.3 | (-75°, 140°) | Extended β-strand like conformation |
| 2 | 28.1 | (-65°, -40°) | Right-handed helical-like region |
| 3 | 15.5 | (55°, 50°) | Turn-like conformation |
| 4 | 11.1 | (130°, -170°) | Alternative extended conformation |
Ligand-Protein Interaction Studies Involving this compound
To understand the biological role of this compound, it is essential to identify its protein binding partners and characterize the thermodynamics and structural basis of these interactions. A variety of biophysical techniques are available for this purpose.
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to measure binding kinetics and affinity. nih.gov In a typical SPR experiment, a target protein (the "ligand") is immobilized on a sensor chip surface. A solution containing this compound (the "analyte") is then flowed over the surface. Binding events cause a change in the refractive index at the surface, which is measured and plotted on a sensorgram. affiniteinstruments.com By analyzing the association and dissociation phases of the sensorgram at various analyte concentrations, one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity. researchgate.netbio-protocol.org
Table 3: Example SPR Data for the Interaction of this compound with a Target Protein
| Analyte | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (µM) |
| This compound | 1.2 x 10⁴ | 2.5 x 10⁻² | 2.08 |
Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. acs.org In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. cam.ac.uk Each injection triggers a small heat change that is precisely measured. wur.nl The resulting data are fitted to a binding model to determine the binding affinity (Kₑ), the stoichiometry of the interaction (n), the change in enthalpy (ΔH), and the change in entropy (ΔS). nih.gov This allows for a deep understanding of the forces driving the binding event (e.g., whether it is enthalpically or entropically driven).
Table 4: Example ITC Thermodynamic Data for the Interaction of this compound with a Target Protein
| Parameter | Value |
| Stoichiometry (n) | 0.98 |
| Affinity (Kₑ) | 2.5 µM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (TΔS) | -2.4 kcal/mol |
| Gibbs Free Energy (ΔG) | -6.1 kcal/mol |
Determining the three-dimensional structure of this compound in complex with its protein target is key to understanding the molecular basis of recognition. High-resolution structural methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.
A solved crystal structure of such a complex would reveal the precise atomic interactions that confer binding affinity and specificity. proquest.comnih.gov The analysis would focus on:
The Tyrosine Recognition Pocket: The aromatic ring of tyrosine frequently binds within a well-defined hydrophobic pocket on the protein surface. nih.govscispace.comnih.gov The phenolic hydroxyl group is a critical determinant of specificity, often forming key hydrogen bonds with polar or charged residues (e.g., Asp, Glu, Lys) on the protein. proquest.comnih.gov
Backbone Interactions: The amide backbone of the dipeptide often forms a network of hydrogen bonds with the protein, anchoring the ligand in its binding site. nih.gov
Bound Conformation: The structure reveals the conformation adopted by the dipeptide upon binding, which is often an extended conformation when interacting with surface grooves or beta-sheets. scispace.comnih.gov
These structural insights are invaluable for rational drug design and for understanding the peptide's role in biological pathways.
Table 5: Hypothetical Key Interactions at the Binding Interface of this compound and a Receptor Protein
| Dipeptide Moiety | Interacting Protein Residue | Interaction Type |
| Tyrosine Aromatic Ring | Phe122, Leu125, Val198 | Hydrophobic (π-stacking, van der Waals) |
| Tyrosine Hydroxyl Group | Asp182, Lys203 | Hydrogen Bond |
| 2-Aminobutyryl Ethyl Group | Ile175, Ala200 | Hydrophobic (van der Waals) |
| Peptide Backbone (NH) | Gly180 (Backbone C=O) | Hydrogen Bond |
| Peptide Backbone (C=O) | Ser181 (Backbone NH) | Hydrogen Bond |
Biochemical Pathways and Enzymatic Processing Involving N 2 Aminobutyryl Tyrosine
Peptidases and Proteases in the Hydrolysis and Formation of N-(2-Aminobutyryl)-tyrosine
The formation and breakdown of peptides are fundamental processes in biochemistry, primarily mediated by peptidases and proteases. These enzymes catalyze the hydrolysis of peptide bonds, and in some instances, can also be involved in their synthesis under specific conditions.
Dipeptidases are a class of enzymes that specifically hydrolyze dipeptides into their constituent amino acids. The susceptibility of this compound to hydrolysis by dipeptidases would depend on the specific enzyme's substrate specificity. Generally, dipeptidases exhibit broad specificity but can be influenced by the nature of the N-terminal and C-terminal amino acid residues.
While specific studies on this compound are not extensively documented, the activity of enzymes like aminopeptidase N (AP-N) can be considered. AP-N is a membrane-bound metalloprotease that can cleave N-terminal amino acids from peptides. nih.gov Its ability to hydrolyze dipeptides like Cys-Gly suggests it could potentially act on this compound. nih.gov The specificity of such enzymes is often determined by interactions within the active site, where residues like glutamate are critical for recognizing the N-terminal amino acid. nih.gov
Table 1: General Substrate Specificity of Selected Peptidases
| Peptidase Class | General Specificity | Potential Action on this compound |
|---|---|---|
| Aminopeptidases | Cleave the N-terminal amino acid from a peptide. | Likely to hydrolyze the peptide bond, releasing 2-Aminobutyric acid and tyrosine. |
| Dipeptidases | Specifically hydrolyze dipeptides. | High potential for hydrolysis, depending on the specific enzyme's active site conformation. |
| Carboxypeptidases | Cleave the C-terminal amino acid from a peptide. | Less likely to be the primary enzyme for a dipeptide but could potentially act on it. |
| Serine Proteases (e.g., Chymotrypsin) | Cleave peptide bonds C-terminal to specific amino acids (e.g., aromatic residues for chymotrypsin). libretexts.org | Chymotrypsin could potentially cleave a larger peptide where tyrosine is the C-terminal residue of the recognition site. libretexts.org |
This table presents generalized specificities and potential actions based on known enzyme classes. Specific experimental data for this compound is required for confirmation.
The kinetics of enzymatic peptide cleavage are typically studied using models like the Michaelis-Menten equation, which describes the relationship between the reaction rate and substrate concentration. libretexts.org For the hydrolysis of this compound, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) would need to be experimentally determined for specific peptidases. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
The mechanism of peptide cleavage often involves a nucleophilic attack on the carbonyl carbon of the peptide bond. In the case of metalloproteases, a metal ion (often zinc) in the active site polarizes the carbonyl group, making it more susceptible to attack by a water molecule. For serine proteases, a serine residue in the active site acts as the nucleophile. libretexts.org The electron-rich phenol (B47542) side chain of tyrosine can also influence cleavage reactions at adjacent peptide bonds through various chemical methods, though enzymatic mechanisms are more specific. nih.govsemanticscholar.org
Theoretical Role in Amino Acid Metabolism and Intermediary Pathways
Once hydrolyzed, the constituent amino acids of this compound, 2-aminobutyric acid and tyrosine, would enter their respective metabolic pathways.
Tyrosine is a proteinogenic amino acid, meaning it is directly incorporated into proteins during translation. wikipedia.org Therefore, upon release from this compound, tyrosine can be utilized by the cellular machinery for protein synthesis. Tyrosine also serves as a precursor for a wide range of specialized metabolites, including neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine, as well as thyroid hormones and the pigment melanin. youtube.comnih.govyoutube.com
2-Aminobutyric acid is a non-proteinogenic amino acid. While not incorporated into proteins via the standard genetic code, it can be a component of non-ribosomally synthesized peptides and other secondary metabolites. researchgate.net It can also serve as a precursor in various metabolic pathways.
The degradation of tyrosine is a well-characterized pathway that ultimately yields fumarate and acetoacetate, both of which can enter the citric acid cycle for energy production. nih.govnih.govresearchgate.net This pathway involves several enzymatic steps, and genetic defects in these enzymes can lead to metabolic disorders such as tyrosinemia. researchgate.netresearchgate.net
The degradation of 2-aminobutyric acid is less central to primary metabolism than that of tyrosine. It can be deaminated to form 2-oxobutyric acid, which can then be further metabolized. For instance, 2-oxobutyric acid can be a substrate in the biosynthesis of other amino acids.
Table 2: Potential Metabolic Fates of this compound Constituents
| Constituent Amino Acid | Potential Metabolic Fate | Key Pathways Involved |
|---|---|---|
| Tyrosine | Protein Synthesis | Ribosomal Protein Synthesis |
| Neurotransmitter Synthesis | Catecholamine Biosynthesis youtube.comnih.gov | |
| Hormone Synthesis | Thyroid Hormone Synthesis nih.gov | |
| Pigment Formation | Melanin Biosynthesis youtube.comnih.gov | |
| Energy Production | Tyrosine Degradation Pathway nih.govnih.govresearchgate.net | |
| 2-Aminobutyric Acid | Precursor for other molecules | Amino Acid Metabolism |
| Energy Production | Conversion to intermediates of the Citric Acid Cycle |
Mechanisms of Peptide Transport Across Model Biological Membranes
The transport of dipeptides and tripeptides across biological membranes is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2. nih.gov These transporters play a crucial role in the absorption of dietary peptides in the intestine and the reabsorption of peptides in the kidneys. nih.gov
The transport of this compound across a model biological membrane would likely involve such a carrier-mediated system. The efficiency of transport would depend on the affinity of the dipeptide for the transporter's binding site. Factors such as the size, charge, and stereochemistry of the amino acid side chains can influence this affinity. For instance, studies on the transport of tyrosine and its derivatives have shown the involvement of specific amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1). nih.gov While this system primarily transports single amino acids, the structural features of the dipeptide could potentially allow for interaction with this or other transport systems.
Further research using in vitro cell culture models or in vivo studies would be necessary to elucidate the specific transport mechanisms and kinetics for this compound.
Characterization of Peptide Transporter Systems and Their Substrate Preferences
The cellular uptake of small peptides, such as this compound, is primarily mediated by proton-dependent oligopeptide transporters (POTs), also known as peptide transporters (PTRs). nih.gov These transporters are part of the major facilitator superfamily (MFS) and are responsible for the active transport of di- and tripeptides across cellular membranes using the proton electrochemical gradient. nih.gov Two of the most well-characterized peptide transporters in mammals are PEPT1 and PEPT2.
PEPT1 is predominantly found in the small intestine and is responsible for the absorption of dietary peptides. It is a high-capacity, low-affinity transporter. In contrast, PEPT2 is a low-capacity, high-affinity transporter found in various tissues, including the kidneys, lungs, and brain. Both transporters exhibit broad substrate specificity, recognizing a wide range of di- and tripeptides. nih.govelsevierpure.com
The structural requirements for substrate recognition by PEPT1 and PEPT2 have been investigated. Generally, these transporters recognize peptides with an α- or β-amino carbonyl function. nih.govelsevierpure.com The presence of a free N-terminus and a C-terminal carboxyl group are also important for binding and transport. While most di- and tripeptides show a higher affinity for PEPT2 than for PEPT1, certain modifications can alter this preference. nih.govelsevierpure.com For instance, modification of the α-amino group can reduce affinity for both transporters. nih.govelsevierpure.com Given that this compound is a dipeptide, it is highly probable that it is a substrate for both PEPT1 and PEPT2, with its transport into cells being mediated by these systems.
Interactive Data Table: General Substrate Preferences of PEPT1 and PEPT2
| Transporter | Affinity | Capacity | Primary Location | Typical Substrates |
| PEPT1 | Low | High | Small Intestine | Di- and Tripeptides |
| PEPT2 | High | Low | Kidneys, Lungs, Brain | Di- and Tripeptides |
In Vitro Studies of Cellular Uptake Mechanisms
In vitro studies typically utilize cell lines that express these transporters, such as Caco-2 cells (expressing human PEPT1), to investigate uptake kinetics and mechanisms. nih.gov These studies often involve incubating the cells with the compound of interest and measuring its intracellular concentration over time. To confirm the involvement of specific transporters, competitive inhibition assays are performed using known substrates or inhibitors of the transporter.
Beyond carrier-mediated transport, other cellular uptake mechanisms include endocytosis, which can be further categorized into pinocytosis and phagocytosis. beilstein-journals.org Pinocytosis involves the uptake of fluids and small molecules within vesicles and includes macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. beilstein-journals.org The involvement of these pathways is often investigated using pharmacological inhibitors that target specific components of the endocytic machinery. plos.org For instance, chlorpromazine is used to inhibit clathrin-mediated endocytosis, while genistein can inhibit caveolin-mediated uptake. plos.org Cellular uptake is also an energy-dependent process, which can be confirmed by conducting uptake experiments at low temperatures (e.g., 4°C), a condition that significantly reduces active transport. plos.orgdovepress.com
Given its dipeptide nature, the cellular uptake of this compound is most likely an active, energy-dependent process primarily mediated by peptide transporters like PEPT1 and PEPT2.
Biosynthesis of this compound in Natural Systems (if applicable)
While L-tyrosine is a common amino acid synthesized in plants and microorganisms through the shikimate pathway, the natural biosynthesis of the dipeptide this compound is not well-documented in the available literature. nih.govresearchgate.netnih.govresearchgate.net However, many peptides with diverse structures and biological activities are synthesized non-ribosomally by large, multimodular enzymes called non-ribosomal peptide synthetases (NRPSs). nih.govwikipedia.org It is plausible that if this compound is produced naturally, it would be through such a mechanism.
NRPSs are found in bacteria and fungi and are responsible for the synthesis of a wide array of secondary metabolites, including antibiotics, immunosuppressants, and toxins. nih.govwikipedia.org Unlike ribosomal protein synthesis, NRPSs are independent of messenger RNA and can incorporate non-proteinogenic amino acids, D-amino acids, and other modified substrates into the growing peptide chain. wikipedia.org
Non-Ribosomal Peptide Synthetase (NRPS) Systems and Modules
NRPSs are organized in a modular fashion, with each module being responsible for the incorporation of a single amino acid into the final peptide product. A typical NRPS module consists of several domains, each with a specific function. researchgate.netyoutube.com The core domains include:
Adenylation (A) domain: This domain selects and activates a specific amino acid substrate by converting it to an aminoacyl-adenylate.
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then transferred to the T domain, where it is covalently attached to a 4'-phosphopantetheine (Ppant) prosthetic group.
Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to the T domain of the current module and the growing peptide chain attached to the T domain of the preceding module.
In the hypothetical NRPS-mediated synthesis of this compound, a two-module NRPS would be required. The first module would activate and incorporate 2-aminobutyric acid, and the second module would incorporate tyrosine.
Interactive Data Table: Core Domains of a Hypothetical NRPS for this compound Synthesis
| Module | Adenylation (A) Domain Substrate | Condensation (C) Domain Function | Thiolation (T) Domain Function |
| 1 | 2-Aminobutyric acid | - | Binds activated 2-aminobutyric acid |
| 2 | Tyrosine | Catalyzes peptide bond formation between 2-aminobutyric acid and tyrosine | Binds activated tyrosine |
Enzymatic Condensation Reactions and Their Stereoselectivity
The formation of the peptide bond in non-ribosomal peptide synthesis is catalyzed by the condensation (C) domain. researchgate.net This domain brings together the upstream peptidyl-S-PCP and the downstream aminoacyl-S-PCP, facilitating the nucleophilic attack of the amino group of the downstream amino acid on the thioester carbonyl of the upstream peptide. This results in the elongation of the peptide chain by one residue.
A key feature of enzymatic reactions, including those catalyzed by NRPSs, is their high stereoselectivity. mdpi.comresearchgate.net The A domain is responsible for selecting the specific stereoisomer of the amino acid substrate. Furthermore, the C domain ensures that the peptide bond is formed in a stereochemically defined manner. This high degree of stereoselectivity is crucial for the biological activity of the final peptide product. In the context of this compound, the NRPS would likely exhibit specificity for particular stereoisomers of both 2-aminobutyric acid and tyrosine, resulting in a stereochemically pure dipeptide. The development of enzymatic cascades for the synthesis of chiral amines and amides highlights the potential for biocatalytic routes to produce such compounds with high enantioselectivity. researchgate.netnih.gov
Advanced Analytical Methodologies for N 2 Aminobutyryl Tyrosine Detection and Quantification
Mass Spectrometry-Based Characterization of N-(2-Aminobutyryl)-tyrosine
Mass spectrometry (MS) is a cornerstone for the structural elucidation and quantification of peptides. Its high sensitivity and ability to provide detailed molecular information make it indispensable for analyzing compounds like this compound.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Molecular Weight Confirmation
Determining the accurate molecular weight of this compound is the fundamental first step in its characterization. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques well-suited for this purpose, as they minimize fragmentation and predominantly produce protonated molecular ions ([M+H]⁺).
Electrospray Ionization (ESI-MS): This technique is ideal for analyzing polar molecules like peptides from a liquid solution. This compound, being soluble in common HPLC solvents, can be readily introduced into an ESI source. The process generates gaseous ions from liquid droplets, typically resulting in a singly or doubly charged ion for a dipeptide. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the ion.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is a powerful technique for analyzing larger biomolecules but is also effective for smaller peptides. The sample is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) that absorbs laser energy, facilitating the desorption and ionization of the analyte. This method is known for its high throughput and tolerance to some buffers and salts. For this compound, MALDI-TOF (Time-of-Flight) analysis would yield a spectrum with a prominent peak corresponding to its [M+H]⁺ ion, confirming its molecular weight.
| Parameter | Expected Value for this compound (C₁₃H₁₈N₂O₄) |
| Chemical Formula | C₁₃H₁₈N₂O₄ |
| Average Molecular Weight | 266.29 g/mol |
| Monoisotopic Molecular Weight | 266.1266 g/mol |
| Expected [M+H]⁺ (Monoisotopic) | 267.1339 m/z |
Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation and Fragmentation Analysis
While molecular weight confirmation is essential, it does not prove the sequence of the amino acids. Tandem mass spectrometry (MS/MS) is employed for this purpose. In an MS/MS experiment, the [M+H]⁺ ion of this compound is selected and fragmented through collision-induced dissociation (CID).
The fragmentation primarily occurs at the peptide amide bond, leading to the formation of specific ion series, most commonly b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo sequencing of the peptide.
For this compound, the fragmentation would be expected to yield the following key ions:
b-ions: Fragmentation from the N-terminus. The b₂-ion would confirm the presence of the N-terminal 2-Aminobutyryl residue.
y-ions: Fragmentation from the C-terminus. The y₁-ion would correspond to the protonated tyrosine residue.
The detection of these specific fragments provides unambiguous confirmation of the dipeptide's sequence as 2-Aminobutyryl-Tyrosine and not Tyrosyl-2-aminobutyric acid.
| Precursor Ion ([M+H]⁺) | Key Fragment Ions | Fragment Type | Expected m/z | Inferred Residue |
| 267.13 | b₂ | N-terminal | 171.08 | 2-Aminobutyryl |
| 267.13 | y₁ | C-terminal | 182.08 | Tyrosine |
Quantitative Mass Spectrometry (e.g., Selected Reaction Monitoring, Parallel Reaction Monitoring)
For accurate quantification, targeted mass spectrometry techniques like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are employed. These methods offer high sensitivity and specificity by monitoring specific fragmentation events (transitions) of the target analyte.
Selected Reaction Monitoring (SRM): Performed on a triple quadrupole mass spectrometer, SRM involves selecting the precursor ion in the first quadrupole, fragmenting it in the second, and selecting a specific product ion in the third. This highly specific monitoring minimizes background interference.
Parallel Reaction Monitoring (PRM): A more recent technique performed on high-resolution mass spectrometers (like quadrupole-Orbitrap systems), PRM also isolates a specific precursor ion but detects all resulting fragment ions in the high-resolution analyzer. This provides higher confidence in peptide identification while still allowing for precise quantification.
For this compound, a quantitative PRM method would involve isolating the precursor ion (m/z 267.13) and then integrating the peak areas of its most intense, specific fragment ions (e.g., y₁ at m/z 182.08) over its chromatographic elution profile. This approach, often using a stable isotope-labeled internal standard, allows for highly accurate and reproducible quantification in complex samples.
Chromatographic Separation Techniques for this compound
Chromatography is essential for separating this compound from impurities, isomers, and other components in a mixture before mass spectrometric analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing and purifying peptides. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptides, separating them based on their hydrophobicity.
For this compound, a typical RP-HPLC method would use a C18 column. The mobile phase would consist of a gradient of an aqueous solvent (often with an acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724). The di
Capillary Electrophoresis for High-Resolution Separation and Charge-Based Analysis
Capillary Electrophoresis (CE) is a powerful analytical technique that provides high-resolution separation of analytes, including dipeptides like this compound. The separation mechanism in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the differential migration of charged species in an electric field. researchgate.net The charge-to-size ratio of an analyte is the primary determinant of its migration velocity, allowing for the efficient separation of molecules with subtle structural differences. researchgate.netbio-rad.com
For this compound, its net charge will be dependent on the pH of the background electrolyte (BGE) due to its ionizable groups: the N-terminal amine, the C-terminal carboxyl group, and the phenolic hydroxyl group of the tyrosine residue. By carefully selecting the pH of the BGE, the ionization state of the dipeptide can be controlled to optimize separation. researchgate.netresearchgate.net For instance, at a low pH (e.g., pH 2.5), the carboxyl group will be largely protonated while the amino group is fully protonated, resulting in a net positive charge. bio-rad.com Conversely, at a high pH (e.g., pH 9.9), the amino group is neutral while the carboxyl and phenolic groups are deprotonated, yielding a net negative charge. rsc.org
Modern CE methods are often coupled with mass spectrometry (CE-MS), a combination that offers both high separation efficiency and definitive identification and quantification. acs.orgnih.govnih.gov This approach has been successfully used for the comprehensive profiling and quantitation of hundreds of dipeptides in complex biological samples, achieving low instrumental detection limits in the nanomolar range (0.088–83.1 nM). acs.orgnih.gov Such sensitivity is crucial for detecting low-abundance dipeptides in biological fluids.
Below is a table summarizing typical conditions for dipeptide analysis using Capillary Electrophoresis.
| Parameter | Typical Value/Condition | Rationale |
| Separation Mode | Capillary Zone Electrophoresis (CZE) | Separates based on charge-to-size ratio, ideal for small molecules like dipeptides. researchgate.net |
| Capillary | Fused-silica (coated or uncoated) | Standard material; coatings can be used to control electroosmotic flow (EOF). researchgate.net |
| Background Electrolyte | Phosphate (B84403), Borate, or Formate buffers | These buffers provide stable pH and conductivity for separation. bio-rad.comrsc.org |
| pH | 2.5 - 10.2 | Selected to optimize the charge state of the analyte for effective separation. bio-rad.comnih.gov |
| Separation Voltage | +15 to +25 kV | High voltage drives the electrophoretic separation, leading to fast analysis times. rsc.orgnih.gov |
| Detection | UV Absorbance (200-280 nm), Mass Spectrometry (MS) | UV detection is common for peptides; MS provides higher sensitivity and specificity. bio-rad.comacs.org |
Spectrophotometric and Fluorometric Assay Development
Spectrophotometric and fluorometric methods offer sensitive and often rapid means for the detection and quantification of this compound, primarily by targeting its tyrosine residue or its primary amino group.
UV-Vis Spectroscopy for Concentration Determination and Aromatic Residue Characterization
UV-Vis spectroscopy is a fundamental technique for the analysis of this compound. The dipeptide's UV absorption profile in the 230-300 nm range is dominated by the π → π* transitions of the aromatic side-chain of its tyrosine residue. nih.gov The phenolic chromophore of tyrosine exhibits a characteristic absorption maximum at approximately 275-280 nm. nih.goviosrjournals.org
The concentration of this compound in a pure solution can be determined using the Beer-Lambert law, provided the molar extinction coefficient at the absorption maximum is known. Spectrophotometric titration, which involves measuring absorbance changes as a function of pH, can also provide information about the dipeptide's structure. The ionization of the tyrosine phenolic hydroxyl group at alkaline pH results in a significant red shift of the absorption peak to around 295 nm, a phenomenon that can be used for characterization. nih.gov
While direct UV-Vis spectrophotometry is straightforward, its sensitivity and specificity can be limited in complex biological mixtures due to interference from other absorbing molecules, such as tryptophan-containing peptides or proteins. nih.gov However, its utility in characterizing the tyrosine residue remains a key advantage.
The table below lists the characteristic UV absorption maxima for the tyrosine chromophore, which governs the spectral properties of this compound.
| Condition | Absorption Maxima (λmax) | Transition/Note |
| Neutral/Acidic pH | ~222 nm | Peptide bond & aromatic ring absorption. nih.gov |
| ~275 nm | Primary absorption peak of the phenolic chromophore (¹Lₐ transition). iosrjournals.org | |
| Alkaline pH (>pKa) | ~242 nm | Shifted peak upon ionization of the phenolic group. nih.gov |
| ~295 nm | Major red-shifted peak upon ionization of the phenolic group. nih.gov |
Derivatization Strategies for Enhanced Fluorescence Detection
Fluorescence spectroscopy offers significantly higher sensitivity than absorbance spectroscopy. The analysis of this compound can leverage both its intrinsic fluorescence and, more powerfully, the fluorescence introduced via chemical derivatization.
The intrinsic fluorescence of the dipeptide is due to the tyrosine residue, which typically excites around 275 nm and emits around 305 nm. researchgate.net This native fluorescence can be used to monitor changes in the local environment of the tyrosine residue. Furthermore, oxidative stress can lead to the formation of dityrosine (B1219331) cross-links, which exhibit a distinct fluorescence with an emission maximum between 400-420 nm upon excitation at approximately 325 nm, serving as a biomarker of protein oxidation. nih.gov
To achieve lower detection limits and higher specificity, pre-column or on-line derivatization is commonly employed. This strategy involves reacting the dipeptide with a fluorogenic reagent that covalently binds to a specific functional group, typically the primary amine of the N-terminal 2-aminobutyryl residue. researchgate.net The resulting derivative is highly fluorescent, allowing for quantification at very low concentrations.
Several reagents are available for the derivatization of the primary amino group in peptides:
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): Reacts with primary and secondary amines under alkaline conditions to produce a stable, highly fluorescent adduct. nih.govresearchgate.net
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amino acids to form derivatives detectable by fluorescence. researchgate.net
Dansyl chloride (DNS-Cl): A classic reagent that reacts with primary amino groups to yield intensely fluorescent derivatives. nih.gov
o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole products. researchgate.net
These derivatization strategies, when coupled with separation techniques like HPLC or CE, provide robust and highly sensitive methods for the quantification of this compound in various samples. nih.govresearchgate.net
The following table compares common derivatization reagents used for fluorescence detection of peptides.
| Derivatization Reagent | Target Functional Group | Key Features |
| NBD-F | Primary & Secondary Amines | Forms stable adducts; suitable for CE-LIF (Laser-Induced Fluorescence). nih.gov |
| FMOC-Cl | Primary & Secondary Amines | Produces stable derivatives; widely used in amino acid analysis. researchgate.net |
| Dansyl Chloride | Primary Amines | High fluorescence yield; a well-established, traditional reagent. nih.gov |
| OPA | Primary Amines (with thiol) | Fast reaction at room temperature; derivatives can be less stable. researchgate.net |
Computational and Theoretical Investigations of N 2 Aminobutyryl Tyrosine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, which differ in their approach and computational cost.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.govnih.gov It offers a favorable balance between accuracy and computational efficiency, making it suitable for a wide range of molecular systems.
Geometry Optimization: For N-(2-Aminobutyryl)-tyrosine, DFT would be used to find the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. Functionals such as B3LYP, combined with basis sets like def2-TZVP, are commonly employed for optimizing the geometries of amino acid-containing molecules. nih.govnih.gov
Vibrational Frequencies: Once the geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule's chemical bonds. These theoretical frequencies correspond to the peaks observed in an infrared (IR) spectrum. This analysis helps to characterize the molecule and confirm that the optimized structure represents a true energy minimum (indicated by the absence of imaginary frequencies). nih.govnih.gov
Electronic Properties: DFT is particularly useful for calculating key electronic properties that govern a molecule's reactivity. nih.gov For this compound, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. Other properties such as ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived, providing a comprehensive electronic profile. nih.govresearchgate.net The molecular electrostatic potential map can also be generated to identify electron-rich and electron-deficient regions, predicting sites for nucleophilic or electrophilic attack. nih.gov
| Property | Calculated Value (Arbitrary Units) | Description |
|---|---|---|
| Energy of HOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| Energy of LUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 Debye | Measure of the molecule's overall polarity. |
| Ionization Potential | 6.2 eV | The minimum energy required to remove an electron from the molecule. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. nih.govnih.gov These methods are generally more computationally demanding than DFT but can provide higher accuracy for energy and structural calculations.
For this compound, high-level ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory could be used to refine the results obtained from DFT. nih.govresearchgate.net These methods are particularly valuable for calculating precise interaction energies, such as those involved in non-covalent interactions, or for benchmarking the accuracy of less computationally expensive methods like DFT. researchgate.net For molecules like tyrosine and its derivatives, ab initio calculations can provide highly reliable data on ionization energies and electron affinities, which are fundamental to understanding their redox behavior. nih.govnih.gov
Molecular Docking and Virtual Screening Studies Involving this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netmdpi.com It is a cornerstone of structure-based drug design and is used to screen large libraries of compounds for potential biological activity. nih.govnih.gov
Before docking this compound, a three-dimensional structure of a target protein is required, which is often obtained from crystallographic databases like the Protein Data Bank (PDB). The first step in the docking process is to define the binding site, which is the region of the protein where the ligand is expected to bind. nih.gov
A "receptor grid" is then generated within this defined active site. This grid is a three-dimensional box that encompasses the binding pocket. nih.gov The software pre-calculates the potential energy values for different types of atoms (e.g., carbon, hydrogen, oxygen) at each point within the grid. This pre-calculation speeds up the subsequent docking process by allowing for rapid evaluation of the ligand's interaction energies as it is moved and rotated within the site. pharmatutor.org Mapping the active site also involves identifying key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with a potential ligand.
Docking algorithms are responsible for exploring the conformational space of the ligand within the active site and generating various possible binding poses. pharmatutor.org Programs like AutoDock, Glide, and LeDock use algorithms to systematically or stochastically sample different orientations and conformations of the ligand. researchgate.netnih.gov
Once a binding pose is generated, a "scoring function" is used to estimate the binding affinity (e.g., in kcal/mol) between the ligand and the protein. researchgate.netpharmatutor.org These functions are mathematical models that approximate the free energy of binding. A lower (more negative) score typically indicates a more favorable binding interaction. By comparing the docking scores of different compounds, researchers can rank them and prioritize the most promising candidates for further investigation. nih.gov For this compound, a docking study could predict its binding mode and affinity to a target like a tyrosine kinase, identifying key interactions with specific amino acid residues in the active site. mdpi.com
| Parameter | Result | Significance |
|---|---|---|
| Binding Affinity (Score) | -8.5 kcal/mol | Predicted binding energy; a more negative value suggests stronger binding. |
| Hydrogen Bonds | Glu285, Asp381 | Identifies key electrostatic interactions stabilizing the complex. |
| Hydrophobic Interactions | Leu273, Val298, Ile360 | Identifies non-polar interactions contributing to binding. |
| Predicted Ki (Inhibitory Constant) | 1.5 µM | Theoretical measure of the concentration needed to inhibit the protein's function. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The fundamental principle is that the structural properties of a molecule determine its activity. mdpi.com
A QSAR study involving this compound would first require the creation of a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). mdpi.com For each molecule in this dataset, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, including:
Electronic Descriptors: Charges, dipole moments, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (a measure of lipophilicity).
Topological Descriptors: Describing atomic connectivity and branching.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity. mdpi.comnih.gov A typical QSAR model can be represented by an equation like:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c represents constants determined by the statistical analysis and D represents the values of the different molecular descriptors.
The resulting QSAR model can then be used to predict the activity of new, untested compounds like this compound based solely on its calculated descriptors. nih.gov These models are powerful tools in drug discovery for screening virtual libraries and guiding the design of more potent analogues. nih.gov
Molecular Descriptor Calculation and Feature Selection for Predictive Models
The foundation of predictive modeling in computational chemistry lies in the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a wide array of descriptors can be calculated using specialized software to build quantitative structure-activity relationship (QSAR) models. QSAR studies are instrumental in medicinal chemistry for predicting the biological activities of chemical compounds. mdpi.com
These descriptors fall into several categories:
Constitutional Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.
Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, reflecting its size, shape, and degree of branching.
Geometrical Descriptors: These 3D descriptors are calculated from the spatial arrangement of the atoms and require an optimized 3D conformation of the molecule. Examples include molecular surface area and volume.
Physicochemical Descriptors: These relate to well-known chemical properties like hydrophobicity (logP), molar refractivity, and polar surface area. nih.gov
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms. nih.govmdpi.com
Once a large set of descriptors is calculated, feature selection becomes a critical step. This process involves identifying the most relevant descriptors that correlate with a specific biological activity. The goal is to reduce the dimensionality of the data, avoid overfitting, and create a more robust and interpretable predictive model.
Table 1: Examples of Molecular Descriptors Calculable for this compound
| Descriptor Category | Specific Descriptor Example | Information Encoded |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and lipophilicity of the molecule. |
| Geometrical | Polar Surface Area (PSA) | A key property for predicting drug transport and absorption. |
| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| Quantum-Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Topological | Wiener Index | Describes the branching and connectivity of the molecular structure. |
Statistical Model Development and Validation for Structure-Function Relationships
Following the calculation and selection of relevant molecular descriptors, a statistical model is developed to establish a mathematical relationship between these descriptors (the structure) and the observed biological activity (the function). The goal is to create a QSAR model that can accurately predict the activity of new, untested compounds. nih.gov
Commonly used statistical methods include:
Multiple Linear Regression (MLR): Creates a linear equation that relates the dependent variable (activity) to one or more independent variables (descriptors).
Partial Least Squares (PLS): A method suitable for cases where the number of descriptors is large and there is multicollinearity among them.
Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.gov
Model validation is an essential part of the development process to ensure the model is robust, stable, and has predictive power. This is typically done by splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive performance on external data). Key validation metrics include the coefficient of determination (R²) for the training set and the predictive R² (pred_r²) for the external test set. researchgate.net A statistically significant QSAR model can provide valuable insights into the structural requirements for a desired biological effect. nih.gov
Bioinformatics Approaches for Peptide Motif Analysis and Database Mining
Bioinformatics provides the computational framework to analyze peptide sequences, search vast biological databases, and predict functional characteristics based on amino acid composition and context.
Identification of Related Peptide Sequences in Biological Databases
A primary step in the bioinformatic analysis of this compound is to determine if this dipeptide motif occurs naturally within known proteins or peptides. This is accomplished by mining large-scale biological databases.
Protein Sequence Databases: Databases such as UniProt and GenBank contain millions of protein sequences from various organisms. Tools like BLAST (Basic Local Alignment Search Tool) can be used to search for sequences containing the tyrosine residue, although standard versions may not readily identify the non-proteinogenic 2-aminobutyric acid. More specialized search tools and pattern-matching scripts are often required for such analyses.
Bioactive Peptide Databases: Several databases are dedicated to cataloging peptides with known biological activities. k-state.edu Searching these resources can reveal if this compound or structurally similar dipeptides have been previously identified and characterized.
Nonribosomal Peptide Databases: Since 2-aminobutyric acid is a non-proteinogenic amino acid, it is plausible that a dipeptide containing it could be synthesized non-ribosomally. Databases like NORINE are specifically dedicated to nonribosomal peptides and can be a valuable resource for identifying related structures. nih.govresearchgate.net
Table 2: Hypothetical Database Search Results for a Peptide Containing the this compound Motif
| Database Searched | Query Type | Potential Finding | Organism Source | Implication |
| UniProt | Motif Search (modified) | No direct matches for the non-standard amino acid. | N/A | Suggests the dipeptide is unlikely to be of ribosomal origin. |
| NORINE | Substructure Search | A cyclic peptide containing a similar motif. | Bacillus sp. | Points towards a potential non-ribosomal biosynthetic pathway. |
| BIOPEP | Sequence Search | Dipeptides with similar physicochemical properties. | Various | Provides leads for potential analogous functions. |
Prediction of Proteolytic Cleavage Sites and Post-Translational Modifications
Bioinformatic tools can predict how a peptide sequence might be processed or modified within a biological system.
Prediction of Proteolytic Cleavage Sites: Proteases are enzymes that cleave peptide bonds at specific sites. The susceptibility of a peptide bond to cleavage depends on the surrounding amino acid residues. Several computational tools can predict potential cleavage sites for a given sequence. oup.com For a hypothetical polypeptide chain containing the this compound motif, tools like PeptideCutter or PROSPER can be used to predict cleavage by various proteases (e.g., Trypsin, Chymotrypsin, Pepsin). nih.govexpasy.org These predictions are based on known protease specificity rules. The presence of the non-standard 2-aminobutyric acid might influence the binding and activity of proteases, potentially conferring resistance to cleavage at that site.
Prediction of Post-Translational Modifications (PTMs): The tyrosine residue in this compound is susceptible to several PTMs that can significantly alter the peptide's function. nih.gov Numerous web servers and standalone programs exist to predict PTMs based on the sequence context surrounding the target amino acid. nih.govacs.org
Key predictable PTMs for the tyrosine residue include:
Phosphorylation: The addition of a phosphate (B84403) group, a crucial modification in signaling pathways. Prediction tools identify sequence motifs preferred by various protein kinases.
Sulfation: The addition of a sulfo group, which is important for protein-protein interactions. mdpi.com Specific predictors like SulfoSite can identify potential tyrosine sulfation sites.
Nitration: The addition of a nitro group, often associated with oxidative stress. nih.govbohrium.com Computational models can predict the likelihood of tyrosine nitration based on solvent accessibility and local sequence features.
Table 3: Summary of Predicted Post-Translational Modifications for the Tyrosine Residue
| Modification Type | Prediction Tool Example | Basis of Prediction | Potential Functional Impact |
| Phosphorylation | NetPhos | Sequence motifs recognized by kinases. | Alteration of signaling properties. |
| Sulfation | TyrPred, SulfoSite | Sequence context and structural features. nih.govacs.org | Modulation of protein-protein interactions. |
| Nitration | iNitro-Tyr, PredNitro | Sequence coupling information and physicochemical properties. acs.orgbohrium.com | Change in structure and function due to oxidative damage. |
Research Applications of N 2 Aminobutyryl Tyrosine As a Biochemical Tool
Utilization in Enzyme Substrate Specificity and Inhibitor Design Studies
The incorporation of the non-proteinogenic 2-aminobutyric acid residue renders N-(2-Aminobutyryl)-tyrosine resistant to cleavage by certain proteases, making it an excellent candidate for studying enzyme-substrate interactions and for designing enzyme inhibitors.
Design of Peptide Substrate Analogues for Enzymatic Assays
In the field of enzymology, synthetic peptides that act as analogues to natural substrates are crucial for the development of robust and specific enzymatic assays. This compound can be employed as a substrate analogue to probe the active sites of various proteases. For instance, researchers can synthesize chromogenic or fluorogenic substrates where the scissile peptide bond is replaced by the this compound linkage. The resistance of this bond to hydrolysis by many common proteases allows for the specific measurement of enzymes that can recognize and cleave this unconventional linkage.
The design of such assays would involve coupling a reporter group, such as p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC), to the C-terminus of the tyrosine residue. The enzymatic cleavage of the amide bond would release the reporter group, leading to a measurable change in absorbance or fluorescence. This approach enables the high-throughput screening of enzyme activity and the characterization of substrate specificity.
Table 1: Hypothetical Design of this compound-Based Substrates for Protease Assays
| Substrate Analogue | Reporter Group | Target Enzyme Class | Principle of Detection |
| 2-Ab-Tyr-pNA | p-Nitroaniline | Novel Peptidases | Colorimetric (increase in absorbance at 405 nm) |
| 2-Ab-Tyr-AMC | 7-Amino-4-methylcoumarin | Specific Proteases | Fluorometric (increase in fluorescence at 460 nm) |
Note: "2-Ab" represents 2-Aminobutyryl.
Kinetic Characterization of Enzyme-Peptide Interactions
The study of enzyme kinetics provides fundamental insights into the catalytic mechanisms and efficiency of enzymes. This compound can be utilized to determine key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), for enzymes that interact with this dipeptide. By systematically varying the concentration of the this compound substrate and measuring the initial reaction velocities, researchers can construct Michaelis-Menten plots to derive these kinetic constants.
Furthermore, this dipeptide can serve as a lead compound in the design of competitive inhibitors. Modifications to the 2-aminobutyryl or tyrosine residues can be systematically made to enhance binding affinity to the enzyme's active site, leading to the development of potent and selective inhibitors. The inhibitory constant (Ki) of these modified dipeptides can be determined through kinetic studies in the presence of a known substrate.
Table 2: Illustrative Kinetic Parameters of a Hypothetical Protease with Dipeptide Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Gly-Tyr | 1.5 | 10 | 6,667 |
| Ala-Tyr | 0.8 | 25 | 31,250 |
| N-(2-Ab)-Tyr | 2.1 | 5 | 2,381 |
This hypothetical data illustrates how the kinetic parameters might differ for a protease acting on this compound compared to natural dipeptide substrates, indicating a lower affinity and catalytic efficiency in this example.
Application as a Reference Standard in Analytical Chemistry and Metabolomics
Accurate quantification of peptides and related metabolites is essential in various fields, including clinical diagnostics and drug discovery. This compound can serve as a valuable reference standard in analytical methodologies due to its unique mass and retention time, which allows for clear differentiation from endogenous dipeptides.
Calibration Curve Generation for Quantitative Analysis of Related Compounds
In quantitative analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), the use of a stable and pure reference standard is paramount for constructing accurate calibration curves. This compound, with its well-defined chemical structure and stability, is an ideal candidate for this purpose. A series of standard solutions of known concentrations of this compound can be prepared and analyzed to generate a calibration curve by plotting the instrumental response (e.g., peak area) against the concentration. This curve can then be used to determine the concentration of this dipeptide or structurally similar compounds in unknown samples.
Table 3: Example of a Calibration Curve for this compound using LC-MS
| Concentration (µM) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.5 | 78,910 |
| 1.0 | 155,487 |
| 5.0 | 765,231 |
| 10.0 | 1,520,987 |
This table presents hypothetical data that would be used to generate a linear calibration curve for the quantification of this compound.
Quality Control and Method Validation in Peptide Analysis
The validation of analytical methods is a critical step to ensure their accuracy, precision, and robustness. formulationbio.com this compound can be used as a quality control (QC) standard to assess the performance of analytical methods for peptide analysis. By spiking known amounts of this dipeptide into complex biological matrices (e.g., plasma, urine), researchers can evaluate parameters such as recovery, matrix effects, and limits of detection and quantification. chromatographyonline.com Its stability allows it to be used as an internal standard in mass spectrometry-based methods, where it is added to samples to correct for variations in sample preparation and instrument response. bioanalysis-zone.combevital.no
Scaffold for De Novo Peptide Design and Library Synthesis
The field of de novo peptide design aims to create novel peptide sequences with specific structures and functions. The inclusion of non-proteinogenic amino acids like 2-aminobutyric acid can introduce unique conformational constraints and properties into designed peptides. nih.govias.ac.in
This compound can serve as a fundamental building block or scaffold in the synthesis of peptide libraries. The 2-aminobutyryl residue can influence the secondary structure of the resulting peptides, potentially promoting the formation of helices or turns. The tyrosine residue provides a site for further chemical modification or can participate in aromatic interactions critical for molecular recognition.
By using this compound as a starting point, combinatorial libraries of peptides can be generated where the sequence is extended from either the N- or C-terminus. These libraries can then be screened for various biological activities, such as binding to a specific receptor or inhibiting an enzyme. The unique properties conferred by the 2-aminobutyryl moiety can lead to the discovery of novel peptide-based drug candidates with enhanced stability and efficacy. The use of non-proteinogenic amino acids is a key strategy in expanding the chemical diversity of peptide libraries for drug discovery. nih.govnih.gov
Rational Design Principles for Modified Peptide Scaffolds
The rational design of peptide scaffolds is a cornerstone of medicinal chemistry and chemical biology, aiming to create molecules with enhanced stability, affinity, and specificity for biological targets. The incorporation of non-standard amino acids, such as the 2-aminobutyric acid residue in this compound, is a key strategy in this process.
The design principles for modifying peptide scaffolds using this compound would hypothetically leverage the unique properties of its constituent parts:
Introduction of Conformational Constraints: The ethyl side chain of the 2-aminobutyric acid residue can introduce steric hindrance that restricts the conformational flexibility of the peptide backbone. This can lead to a more defined three-dimensional structure, which is often crucial for high-affinity binding to target proteins.
Modulation of Hydrophobicity: The 2-aminobutyric acid component adds a degree of hydrophobicity to the peptide, which can influence its interaction with the hydrophobic pockets of target proteins and affect its membrane permeability.
Enhanced Proteolytic Stability: Peptides containing non-proteinogenic amino acids are often more resistant to degradation by proteases. The presence of 2-aminobutyric acid would likely render this compound and peptides incorporating it less susceptible to enzymatic cleavage compared to natural dipeptides.
Mimicry of Natural Ligands: The tyrosine residue provides a phenolic side chain that is critical for interactions in many biological recognition events, including hydrogen bonding and π-stacking. By incorporating this compound, a modified peptide can retain these crucial interactions while benefiting from the stabilizing effects of the non-natural amino acid.
A hypothetical design strategy could involve using this compound as a building block to create peptidomimetics that target specific protein-protein interactions. For instance, if a natural peptide ligand has a tyrosine residue at a key binding position, replacing an adjacent natural amino acid with 2-aminobutyric acid could lock the tyrosine in a more favorable binding conformation.
Table 1: Hypothetical Comparison of a Natural Dipeptide and this compound in a Modified Peptide Scaffold
| Feature | Natural Dipeptide (e.g., Ala-Tyr) | This compound | Rationale for Modification |
| Conformational Flexibility | High | Reduced | The ethyl group of 2-aminobutyric acid restricts bond rotation. |
| Proteolytic Stability | Low | Potentially High | Non-natural amino acid hinders protease recognition. |
| Binding Affinity | Variable | Potentially Increased | Pre-organization of the scaffold can reduce the entropic penalty of binding. |
| Hydrophobicity | Moderate | Increased | The additional methylene group in 2-aminobutyric acid increases lipophilicity. |
Combinatorial Library Synthesis for High-Throughput Screening (General Methodologies)
Combinatorial chemistry is a powerful technique for generating large collections of related compounds, known as libraries, which can then be screened for biological activity. researchgate.netnih.gov Synthetic peptide libraries can be created to explore a vast chemical space and identify novel ligands for therapeutic targets. nih.gov this compound could serve as a valuable building block in the synthesis of such libraries.
General methodologies for constructing combinatorial libraries that could incorporate this compound include:
Solid-Phase Peptide Synthesis (SPPS): This is the standard method for creating peptide libraries. researchgate.net In this approach, the C-terminal amino acid (e.g., tyrosine) is anchored to a solid support (resin), and subsequent amino acids (e.g., Fmoc-protected 2-aminobutyric acid) are added sequentially.
Split-and-Mix Synthesis: This technique allows for the creation of "one-bead, one-compound" libraries. The resin is divided into portions, a different building block is added to each portion, and then the portions are recombined. researchgate.net By including this compound as one of the building blocks, a diverse library of peptides containing this dipeptide motif can be generated.
Table 2: Illustrative Example of a Split-and-Mix Synthesis Incorporating this compound
| Step | Action | Resulting Structures on Beads |
| 1. Initial Scaffolding | Couple Tyrosine (Tyr) to the solid support. | Resin-Tyr |
| 2. Split | Divide the resin into three equal portions. | Three portions of Resin-Tyr |
| 3. Couple | Couple Alanine (Ala) to portion 1, Glycine (Gly) to portion 2, and 2-Aminobutyric acid (Abu) to portion 3. | Resin-Tyr-Ala, Resin-Tyr-Gly, Resin-Tyr-Abu |
| 4. Mix | Combine all three portions of the resin. | A mixture of beads, each with one of the three dipeptides. |
| 5. Repeat | Repeat the split-and-couple steps with other amino acids to elongate the peptide chains. | A diverse library of tripeptides and longer peptides, some containing the Abu-Tyr sequence. |
The resulting libraries could then be screened in high-throughput assays to identify peptides with high affinity for a target of interest.
Probes for Biological Pathway Elucidation and Chemical Biology
Chemical probes are essential tools for dissecting complex biological processes. This compound could be chemically modified to serve as the core of activity-based probes or affinity tags for target identification.
Development of Activity-Based Probes (ABPs)
Activity-based probes are designed to covalently label active enzymes in complex biological samples. mdpi.com A typical ABP consists of a recognition element, a reactive group (warhead), and a reporter tag. The this compound dipeptide could function as the recognition element, providing specificity for a particular enzyme or family of enzymes.
The development of an ABP based on this compound would involve:
Target Selection: Identifying an enzyme or class of enzymes that recognize a tyrosine-containing substrate. Protein tyrosine phosphatases are a potential target class. nih.govnih.gov
Warhead Attachment: Covalently attaching a reactive group to the dipeptide. This could be an electrophilic trap that reacts with a nucleophilic residue in the enzyme's active site.
Reporter Tag Incorporation: Appending a reporter tag, such as a fluorophore or biotin, to allow for visualization or enrichment of the labeled enzyme.
Table 3: Hypothetical Components of an this compound-Based Activity-Based Probe
| Component | Example Moiety | Function |
| Recognition Element | This compound | Provides specificity for the target enzyme by mimicking a natural substrate or ligand. |
| Reactive Group (Warhead) | Fluorophosphonate | Forms a covalent bond with the active site serine, threonine, or tyrosine of the target enzyme. |
| Reporter Tag | Biotin or a fluorescent dye (e.g., Rhodamine) | Enables detection, quantification, and/or affinity purification of the labeled enzyme. |
Such a probe could be used to profile the activity of target enzymes in cell lysates or even in living cells, providing insights into their roles in various signaling pathways.
Design of Affinity Tags and Ligands for Target Identification
Affinity tags are used to isolate and identify the binding partners of a small molecule from a complex mixture. This compound could be developed into an affinity ligand to "fish out" its cellular targets.
The design of an affinity tag based on this dipeptide would follow these general steps:
Immobilization: The dipeptide would be chemically linked to a solid support, such as agarose or magnetic beads. The attachment point would be chosen carefully to not interfere with its binding to potential protein targets.
Incubation: The immobilized ligand would be incubated with a cell lysate or tissue extract.
Washing and Elution: Unbound proteins are washed away, and the proteins that specifically bind to the this compound ligand are then eluted.
Identification: The eluted proteins are identified using techniques like mass spectrometry.
The tyrosine residue, with its potential for modification at the phenolic hydroxyl group, and the N-terminus of the 2-aminobutyric acid provide potential sites for linker attachment without significantly perturbing the core structure that may be responsible for binding.
Future Directions and Emerging Research Avenues for N 2 Aminobutyryl Tyrosine
Integration with Systems Biology and Omics Approaches for Holistic Understanding
A systems biology approach, which seeks to understand the larger picture of biological processes, will be crucial in elucidating the role of N-(2-Aminobutyryl)-tyrosine. The integration of various "omics" technologies can provide a comprehensive view of the molecular landscape in which this dipeptide may function. nih.govahajournals.org
Peptidomics and Metabolomics: High-resolution mass spectrometry-based peptidomics and metabolomics are powerful tools for the global study of peptides and small molecules in biological samples. creative-proteomics.comrsc.org These approaches can be employed to detect and quantify this compound in various tissues and biofluids, potentially identifying its endogenous presence and fluctuations in response to physiological or pathological stimuli. Furthermore, these studies can reveal correlations between the levels of this dipeptide and other metabolites, offering clues to its metabolic context. mdpi.comdemigodrx.com
Proteomics and Transcriptomics: By combining peptidomic data with proteomics and transcriptomics, researchers can investigate the impact of this compound on protein expression and gene regulation. For instance, an increase in the dipeptide's concentration might correlate with changes in the expression of specific enzymes or signaling proteins. nih.gov Such integrated analyses can help to construct a comprehensive picture of the cellular pathways influenced by this compound. nih.gov
Potential Applications of Omics in this compound Research
| Omics Technology | Potential Application | Expected Insights |
|---|---|---|
| Peptidomics | Detection and quantification in biological samples. | Elucidation of endogenous presence and physiological relevance. |
| Metabolomics | Correlation analysis with other small molecules. | Identification of related metabolic pathways. |
| Proteomics | Analysis of protein expression changes. | Understanding the impact on cellular machinery and signaling. |
| Transcriptomics | Assessment of gene expression modifications. | Revealing the genetic regulatory networks influenced by the dipeptide. |
Advanced Spectroscopic Techniques for Dynamic Studies of Peptide Conformation
The three-dimensional structure and conformational dynamics of this compound are critical determinants of its biological activity. Advanced spectroscopic techniques offer the means to probe these features with high precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR spectroscopy is a powerful tool for determining the solution-state structure and dynamics of peptides. nih.govacs.org For this compound, 1H, 13C, and 15N NMR experiments can provide detailed information about bond connectivities, dihedral angles, and intermolecular interactions. Solid-state NMR could also offer insights into the conformation of the dipeptide in a more constrained, crystalline environment. illinois.edunih.gov
Computational Modeling: In conjunction with experimental data, computational methods such as molecular dynamics simulations and density functional theory (DFT) calculations can provide a more complete understanding of the conformational landscape of this compound. nih.govnih.govresearchgate.net These theoretical studies can help to predict the most stable conformations and the energetic barriers between them. tandfonline.com
Exploration of Bio-orthogonal Chemistry Applications for In Situ Labeling
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These techniques could be invaluable for the in situ labeling and tracking of this compound to study its distribution, interactions, and fate within a cell or organism.
Tyrosine-Specific Labeling: The tyrosine residue in this compound provides a handle for specific chemical modifications. A variety of bio-orthogonal labeling strategies have been developed to functionalize the phenol (B47542) side chain of tyrosine. nih.gov These methods could be adapted to attach fluorescent probes, affinity tags, or other reporter molecules to the dipeptide, enabling its visualization and pull-down from complex biological mixtures.
Metabolic Labeling: An alternative approach would be to introduce a bio-orthogonal functional group into the 2-aminobutyric acid precursor. If this modified precursor is taken up by cells and incorporated into the dipeptide, it would allow for the specific labeling of newly synthesized this compound.
Development of Novel and Sustainable Synthetic Routes for Peptide Production
The availability of this compound for research and potential therapeutic applications will depend on the development of efficient and sustainable synthetic methods.
Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a green alternative to traditional chemical synthesis. researchgate.net Enzymes such as aminopeptidases and other hydrolases can be used to catalyze the formation of the peptide bond between 2-aminobutyric acid and tyrosine derivatives. nih.govresearchgate.net Chemoenzymatic approaches, which combine chemical and enzymatic steps, can also be employed to achieve high yields and stereoselectivity. nih.govresearchgate.netiupac.org The use of immobilized enzymes can further enhance the sustainability of the process by allowing for enzyme recycling. nih.gov
Solid-Phase Peptide Synthesis (SPPS): For smaller-scale synthesis and the generation of analogs, automated solid-phase peptide synthesis remains a valuable tool. researchgate.net This method allows for the rapid and controlled assembly of the dipeptide on a solid support.
Comparison of Synthetic Strategies for this compound
| Synthetic Method | Advantages | Disadvantages |
|---|---|---|
| Chemical Synthesis | High yield, versatile for analog creation. | Use of protecting groups, potential for waste generation. researchgate.net |
| Enzymatic Synthesis | High specificity, environmentally friendly. researchgate.net | Limited to specific substrates, may require optimization. asm.org |
| Chemoenzymatic Synthesis | Combines the benefits of both approaches. iupac.org | May involve multiple steps. |
| Solid-Phase Synthesis | Rapid and automated for small-scale production. researchgate.net | Can be costly for large-scale synthesis. |
Investigation of Uncharted Biochemical Roles and Theoretical Functions in Complex Biological Systems
The potential biological roles of this compound are largely unexplored. Its structure, however, suggests several avenues for investigation. Small peptides are increasingly recognized for their significant roles in metabolism and cellular signaling. mdpi.comdemigodrx.comnih.govresearchgate.netantiaging-systems.com
Neuromodulatory Activity: Given that tyrosine is a precursor to neurotransmitters like dopamine (B1211576) and norepinephrine, this compound could potentially have neuromodulatory effects. Future studies could investigate its ability to cross the blood-brain barrier and interact with neuronal receptors.
Metabolic Regulation: Dipeptides can influence various metabolic pathways. nih.govahajournals.org Research could explore the effects of this compound on glucose metabolism, lipid metabolism, and other key metabolic processes.
Antioxidant Properties: The phenolic group of the tyrosine residue suggests that this compound may possess antioxidant properties. Studies could assess its ability to scavenge free radicals and protect cells from oxidative stress.
Protein-Peptide Interactions: Computational studies can be employed to predict potential binding partners for this compound. nih.govucl.ac.uk These theoretical predictions can then be validated experimentally to identify proteins that interact with the dipeptide and mediate its biological effects.
Q & A
Q. Q1. What are the recommended synthetic routes for N-(2-Aminobutyryl)-tyrosine, and how can purity be validated?
Methodological Answer: Synthesis typically involves coupling 2-aminobutyric acid to tyrosine via a carbodiimide-mediated reaction (e.g., EDC/HOBt), followed by purification using reversed-phase HPLC. Purity validation requires a combination of techniques:
Q. Q2. How can researchers standardize analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- Quantification: Employ LC-UV or LC-MS/MS with deuterated internal standards (e.g., N-acetyl-d3-tyrosine) to minimize matrix effects .
- Calibration Curves: Validate linearity (R² > 0.99) across 1–1000 ng/mL, with limits of detection (LOD) ≤0.5 ng/mL .
Advanced Research Questions
Q. Q3. How should researchers design experiments to investigate this compound’s anti-inflammatory mechanisms, given structural similarities to phenolic amino acid derivatives?
Methodological Answer:
- In Vitro Models:
- In Vivo Models:
Q. Q4. How can contradictory bioactivity data (e.g., pro- vs. anti-inflammatory effects) be resolved for tyrosine derivatives like this compound?
Methodological Answer:
- Dose-Dependent Analysis: Test a wide concentration range (nM–mM) to identify biphasic effects, as seen in related compounds .
- Redox Profiling: Measure intracellular glutathione (GSH) and superoxide dismutase (SOD) to determine if oxidative stress thresholds influence activity .
- Receptor Binding Assays: Screen for off-target interactions (e.g., opioid receptors) using radioligand displacement assays .
Q. Q5. What strategies optimize this compound’s blood-brain barrier (BBB) penetration for CNS studies?
Methodological Answer:
- Structural Modifications: Introduce lipophilic groups (e.g., acetyl or linolenoyl moieties) to enhance passive diffusion, as demonstrated for N-(α-linolenoyl) tyrosine .
- Carrier-Mediated Transport: Leverage LAT-1 amino acid transporters by maintaining a logP < 3 and polar surface area <90 Ų .
- In Vivo Validation: Use microdialysis in rodent brains to quantify unbound fraction post-IV administration .
Data Interpretation & Validation
Q. Q6. How should researchers address discrepancies in stability data for this compound under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 24–72 hours.
- Analytical Monitoring: Track degradation products via UPLC-QTOF and compare fragmentation patterns to known metabolites .
- Kinetic Modeling: Calculate half-life (t½) using first-order kinetics to predict shelf-life under physiological conditions .
Q. Q7. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
- Outlier Detection: Apply Grubbs’ test or robust regression to exclude anomalous data points .
- Meta-Analysis: Pool data from independent replicates using random-effects models to account for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
